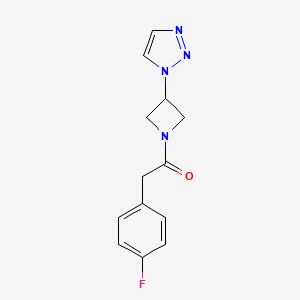

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone

描述

This compound features a 4-fluorophenyl group linked via an ethanone bridge to a 3-(1H-1,2,3-triazol-1-yl)azetidine moiety. The triazole ring, synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition), contributes to hydrogen bonding and π-π stacking interactions .

属性

IUPAC Name |

2-(4-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O/c14-11-3-1-10(2-4-11)7-13(19)17-8-12(9-17)18-6-5-15-16-18/h1-6,12H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKYUFIJONILOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=C(C=C2)F)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone typically involves a multi-step process. One common approach is the Huisgen cycloaddition (click chemistry) reaction, where an azide-functionalized azetidine reacts with an alkyne-functionalized fluorophenyl group in the presence of a copper(I) catalyst. The reaction conditions include a solvent such as dimethylformamide (DMF) or water, and the reaction is often carried out at elevated temperatures to ensure completion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in optimizing reaction conditions and minimizing by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the azetidine ring, resulting in the formation of reduced analogs.

Substitution: Substitution reactions at the triazole ring or the fluorophenyl group can yield a range of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Oxidized derivatives: Fluorophenyl derivatives with additional oxygen-containing functional groups.

Reduced analogs: Azetidine derivatives with reduced functional groups.

Substituted derivatives: Triazole and fluorophenyl derivatives with different substituents.

科学研究应用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with triazole and fluorophenyl moieties.

Biology: It serves as a probe in biological studies to investigate the interaction of triazole-containing compounds with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism by which 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone exerts its effects depends on its specific application. For instance, in antimicrobial applications, the compound may interact with microbial enzymes or cell membranes, disrupting their function. The molecular targets and pathways involved can vary widely based on the biological context.

相似化合物的比较

Structural Analogues with Azetidine and Triazole Moieties

1-{3-[4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one (CAS 2034249-49-3)

- Key Differences : The trifluoromethylphenyl group replaces the 4-fluorophenyl, increasing steric bulk and electron-withdrawing effects.

- Implications : Higher logP (lipophilicity) and altered target affinity due to trifluoromethyl’s strong electronegativity .

1-(3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2,4-difluorophenyl)ethanone

- Key Differences : 2,4-Difluorophenyl substitution vs. 4-fluorophenyl; cyclopropyl on triazole.

- Implications : Enhanced metabolic resistance from dual fluorine atoms; cyclopropyl may restrict rotation, improving binding .

Analogues with Larger Heterocyclic Rings

Azepane-Based Derivatives (e.g., 2dan: 1-(Azepan-1-yl)-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethanone)

- Key Differences : 7-membered azepane vs. 4-membered azetidine.

- Implications : Reduced ring strain in azepane increases flexibility but may lower target specificity. Higher yields (98% for 2dan) suggest easier synthesis compared to strained azetidine systems .

Piperazine Derivatives (e.g., Bomedemstatum)

- Key Differences: Piperazine (6-membered) replaces azetidine; amide linkage vs. ethanone.

- Implications : Piperazine’s basic nitrogen enhances solubility, while the amide group facilitates hydrogen bonding. Bomedemstatum’s antineoplastic activity highlights the role of triazole-fluorophenyl motifs in drug design .

Functional Group Variations

Thioether-Linked Triazoles (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)

- Key Differences: Thioether (C-S-C) vs. ethanone (C=O) linker; sulfonyl group.

- Implications : Thioethers increase hydrophobicity and may alter redox stability. Sulfonyl groups enhance electrostatic interactions .

Pyrrolidine-Based Triazolamides (e.g., 2cag: 2-[4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone)

- Key Differences : Pyrrolidine (5-membered) vs. azetidine; methoxyphenyl vs. fluorophenyl.

- Pyrrolidine’s flexibility may improve bioavailability .

Physicochemical Data Comparison

生物活性

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a triazole ring and an azetidine moiety. These components are associated with a range of biological activities, making this compound a subject of extensive research.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the triazole and azetidine rings contributes to its potential pharmacological properties.

Table 1: Structural Components

| Component | Description |

|---|---|

| Triazole Ring | Known for stability and diverse biological activity |

| Azetidine Ring | Enhances membrane interaction |

| Fluorophenyl Group | Increases lipophilicity and bioactivity |

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that compounds containing triazole and azetidine moieties exhibit significant antimicrobial properties. For example, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The azetidine structure may enhance cell membrane permeability, allowing better interaction with microbial targets .

- Anticancer Properties : Studies have demonstrated that similar compounds can induce apoptosis in cancer cells. For instance, triazole derivatives have been linked to the inhibition of specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .

- Antifungal Activity : The compound's structural features may also confer antifungal properties. Research has shown that certain triazole derivatives are effective against fungal pathogens by inhibiting ergosterol synthesis, a critical component of fungal cell membranes .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various derivatives against common pathogens:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 1 | E. coli | 100 |

| 2 | S. aureus | 75 |

| 3 | K. pneumoniae | 150 |

These results suggest that modifications to the azetidine ring significantly influence antibacterial efficacy .

Anticancer Activity

In vitro studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HCT-116 (Colon) | 6.2 |

| B | T47D (Breast) | 27.3 |

These findings indicate potential for further development as anticancer agents .

常见问题

Advanced Research Question

- Fluorophenyl Role : The electron-withdrawing fluorine atom enhances metabolic stability and influences π-π stacking in target binding pockets. Compare analogs (e.g., 4-chlorophenyl) to assess halogen effects on potency .

- Triazole Geometry : The 1,2,3-triazole’s planar structure facilitates hydrogen bonding. Test 1,2,4-triazole analogs to evaluate regiochemical impacts on bioactivity .

- Azetidine Flexibility : Rigid azetidine rings may restrict conformational freedom. Synthesize pyrrolidine or piperidine analogs to study ring size effects .

Experimental Design : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) to correlate structural features with activity.

What safety precautions are essential when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., solvent evaporation) .

- Toxicity Management : Although specific GHS data are limited, assume acute toxicity (H303/H313/H333) based on structurally related triazoles. Avoid inhalation and use respiratory protection if dust forms .

- Waste Disposal : Collect organic waste in designated containers for incineration. Neutralize acidic/byproduct streams before disposal .

Methodological Note : Conduct a risk assessment using SDS from analogs (e.g., 1-(3-chlorophenyl)-1H-pyrazol-4-yl ethanone) for guidance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。